2-Formylglutaric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

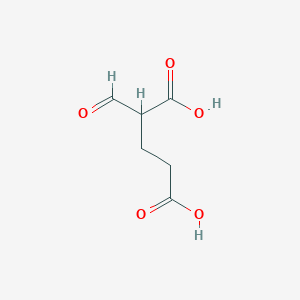

2-formylglutaric acid is the 2-formyl derivative of glutaric acid. It is a dicarboxylic acid and an aldehyde. It derives from a glutaric acid. It is a conjugate acid of a 2-formylglutarate(2-).

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-formylglutaric acid, and how should data interpretation address potential ambiguities?

- Methodological Answer : Use a combination of 1H-NMR, 13C-NMR, and IR spectroscopy to confirm the aldehyde and carboxylic acid functional groups. For instance, the aldehyde proton in 1H-NMR typically appears as a singlet near 9.8–10.0 ppm, while carboxylic acid protons may show broad peaks around 12–13 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If spectral data conflicts with literature (e.g., unexpected splitting or shifts), consider impurities, tautomerism, or solvent effects. Re-run experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to isolate variables .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Start with glutaric acid as a precursor and employ controlled oxidation or formylation reactions. For example, use a Swern oxidation (oxalyl chloride/DMSO) to introduce the aldehyde group, followed by acid workup. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters like temperature (−78°C for oxidation steps) and stoichiometry. Purify via recrystallization (e.g., using ethanol/water mixtures) and validate purity with melting point analysis and HPLC (>95% purity threshold). Document all steps rigorously to ensure reproducibility .

Q. What are the best practices for detecting and quantifying this compound in complex biological matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with UV detection (210–220 nm for carbonyl absorption) or LC-MS/MS for higher sensitivity. Prepare calibration curves with synthetic standards in relevant matrices (e.g., cell lysates or serum). Address matrix effects by spiking internal standards (e.g., deuterated analogs) and validating recovery rates (85–115% acceptable range). For low-concentration samples, derivatize the aldehyde group with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detectability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the proposed roles of this compound in metabolic pathways?

- Methodological Answer : Employ isotopic labeling (e.g., 13C-labeled glutaric acid) to trace metabolic flux in cell cultures or enzyme assays. Use kinetic studies (e.g., Michaelis-Menten plots) to compare substrate specificity with homologous enzymes (e.g., dehydrogenases or decarboxylases). If conflicting data arise (e.g., unexpected byproducts), perform inhibitor assays or CRISPR-edited cell lines to isolate specific pathways. Publish negative results to clarify ambiguities .

Q. What experimental designs are suitable for studying the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer : Prepare buffered solutions across a pH range (2–10) and incubate this compound at controlled temperatures (25°C, 37°C). Monitor degradation via UV-Vis spectroscopy (aldehyde absorbance at ~280 nm) and quantify residual compound using HPLC. Use Arrhenius plots to model degradation kinetics. For unexpected decomposition products (e.g., cyclization or oxidation), characterize intermediates via LC-MS and propose reaction mechanisms .

Q. How can researchers address discrepancies in reported enzymatic interactions involving this compound?

- Methodological Answer : Replicate studies using purified enzymes (e.g., recombinantly expressed) under standardized conditions (buffer ionic strength, cofactors). Perform isothermal titration calorimetry (ITC) to measure binding affinities or surface plasmon resonance (SPR) for real-time interaction analysis. If results conflict with prior literature, assess potential variables like enzyme isoforms, post-translational modifications, or assay interference (e.g., metal ions). Collaborate with structural biologists to resolve binding modes via X-ray crystallography .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s biological effects?

- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measurements in cell culture experiments). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For non-linear dose-response relationships, apply logistic regression or Bayesian hierarchical modeling. Report effect sizes with 95% confidence intervals to contextualize biological significance .

Q. How should researchers validate computational predictions of this compound’s reactivity in silico?

- Methodological Answer : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data (e.g., reaction rates, intermediate isolation). Use molecular dynamics simulations to assess solvation effects. If discrepancies arise (e.g., predicted vs. observed activation energies), re-parameterize force fields or include explicit solvent molecules. Collaborate with computational chemists to refine models .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in multi-lab studies of this compound’s applications?

- Methodological Answer : Share detailed synthetic protocols via open-access platforms (e.g., protocols.io ) and validate key steps with inter-lab round-robin testing. Use certified reference materials (CRMs) for instrumentation calibration. Document all deviations in lab notebooks and publish raw data in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate bias when interpreting this compound’s potential therapeutic effects?

- Methodological Answer : Use blinded experimental designs in cell-based or animal studies. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Perform sensitivity analyses to assess robustness of conclusions. Disclose funding sources and conflicts of interest in publications .

属性

分子式 |

C6H8O5 |

|---|---|

分子量 |

160.12 g/mol |

IUPAC 名称 |

2-formylpentanedioic acid |

InChI |

InChI=1S/C6H8O5/c7-3-4(6(10)11)1-2-5(8)9/h3-4H,1-2H2,(H,8,9)(H,10,11) |

InChI 键 |

NMUKFRCHLYPKSR-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C=O)C(=O)O |

规范 SMILES |

C(CC(=O)O)C(C=O)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。